molecular formula C9H11F2N3O3 B163209 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one CAS No. 128496-09-3

4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Cat. No.: B163209
CAS No.: 128496-09-3
M. Wt: 247.2 g/mol
InChI Key: PQIIAWFMYCQACX-ZVQZEWSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential applications in antiviral and anticancer therapies. Its unique structure, which includes a fluorine atom and a modified sugar moiety, contributes to its biological activity and stability.

Preparation Methods

The synthesis of 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves several key steps:

    Starting Materials: The synthesis typically begins with a suitable sugar derivative and a fluorinated cytosine base.

    Glycosylation Reaction: The sugar derivative undergoes a glycosylation reaction with the fluorinated cytosine base under acidic or basic conditions to form the nucleoside analog.

    Deprotection: Protective groups used during the synthesis are removed to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analog interactions.

    Biology: The compound is used in studies of DNA and RNA synthesis and function, as well as in the investigation of enzyme-substrate interactions.

    Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of nucleic acid synthesis. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. Molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one can be compared with other nucleoside analogs, such as:

  • 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)thymine
  • 1-(2,3-Dideoxy-2-fluoro-threo-pentofuranosyl)uracil

These compounds share similar structural features but differ in their base components, leading to variations in their biological activity and applications. The presence of the fluorine atom and the modified sugar moiety in this compound makes it unique and enhances its stability and efficacy in therapeutic applications.

Properties

CAS No.

128496-09-3

Molecular Formula

C9H11F2N3O3

Molecular Weight

247.2 g/mol

IUPAC Name

4-amino-5-fluoro-1-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H11F2N3O3/c10-5-1-4(3-15)17-8(5)14-2-6(11)7(12)13-9(14)16/h2,4-5,8,15H,1,3H2,(H2,12,13,16)/t4-,5-,8+/m0/s1

InChI Key

PQIIAWFMYCQACX-ZVQZEWSASA-N

SMILES

C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO

Isomeric SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=C(C(=NC2=O)N)F)CO

Canonical SMILES

C1C(OC(C1F)N2C=C(C(=NC2=O)N)F)CO

Synonyms

1-(2,3-dideoxy-2-fluoro-threo-pentofuranosyl)-5-fluorocytosine
1-(2,3-dideoxy-2-fluoropentofuranosyl)-5-fluorocytosine
2,3-DDFP-5-FC
5,2'-F2-dd-ara-C

Origin of Product

United States

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